molecular formula C17H20N4O2 B4461846 3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methylpyridazine

3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methylpyridazine

Cat. No. B4461846
M. Wt: 312.37 g/mol
InChI Key: NTYLPEBBCXHFEL-UHFFFAOYSA-N
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Description

3-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methylpyridazine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MP-10 and has been the subject of several studies due to its unique properties. In

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to increase the activity of dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce anxiety-like behavior. It has also been shown to increase the expression of certain genes involved in neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MP-10 in lab experiments is its ability to cross the blood-brain barrier, which makes it an ideal compound for studying the effects of drugs on the brain. However, one of the limitations of using MP-10 is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MP-10. One area of research is in the development of new drugs that target the same neurotransmitter systems as MP-10 but with improved efficacy and safety profiles. Another area of research is in the study of the long-term effects of MP-10 on the brain and behavior, as well as its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, MP-10 is a chemical compound that has shown promise in scientific research for its potential applications in the field of neuroscience. Its unique properties make it an ideal compound for studying the effects of drugs on the brain, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use, the future directions for the study of MP-10 are promising and may lead to the development of new drugs for the treatment of neurological disorders.

Scientific Research Applications

MP-10 has been studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on cognitive function. MP-10 has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-6-7-16(19-18-13)20-8-10-21(11-9-20)17(22)14-4-3-5-15(12-14)23-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYLPEBBCXHFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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